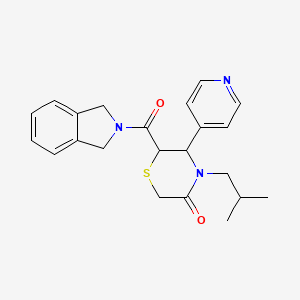![molecular formula C18H24N4O B6454141 1-{5-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one CAS No. 2549041-47-4](/img/structure/B6454141.png)
1-{5-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-{5-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one is an intricate organic molecule, notable for its unique structural framework combining benzodiazole and octahydropyrrolopyrrole moieties. This combination imparts various chemical and biological properties to the compound, making it relevant in diverse research fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{5-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one can be achieved through multi-step organic reactions involving key intermediates such as 1H-1,3-benzodiazole derivatives and octahydropyrrolo[3,4-c]pyrrole compounds. Typical reaction conditions involve:
Starting Materials: Suitable derivatives of benzodiazole and pyrrolo compounds.
Catalysts: Transition metal catalysts (e.g., palladium or nickel complexes).
Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Reaction Conditions: The reactions often require controlled temperatures (0-100°C) and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound involves:
Optimized Reaction Conditions: Scaling up the reaction using continuous flow reactors for better control and efficiency.
Purification: Techniques like crystallization, column chromatography, and recrystallization to obtain pure product.
Quality Control: Analytical methods such as HPLC, NMR, and mass spectrometry to ensure product consistency and purity.
化学反応の分析
Types of Reactions: 1-{5-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one undergoes various reactions, including:
Oxidation: Oxidative transformation often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reductive reactions with reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions, facilitated by bases or acids.
Cyclization: Intramolecular reactions forming additional ring structures, using suitable catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal complexes, strong acids or bases depending on the reaction type.
Major Products: Reactions yield various products, including functionalized derivatives with altered biological or chemical properties, potentially forming new cyclic compounds or rearranged structures.
科学的研究の応用
1-{5-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one has broad applications in:
Chemistry: Used as a building block for the synthesis of complex molecules, aiding in the study of reaction mechanisms and the development of new synthetic methods.
Biology: Investigated for its potential interactions with biological macromolecules, possibly acting as inhibitors or activators of specific enzymes or receptors.
Medicine: Explored for therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory activities, thanks to its bioactive moieties.
Industry: Applied in materials science for creating new polymers or as a component in advanced materials with specific properties like conductivity or fluorescence.
作用機序
The mechanism of action for 1-{5-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one involves:
Molecular Targets: Binding to specific proteins or enzymes, potentially altering their function.
Pathways Involved: Modulation of biochemical pathways, such as signal transduction, metabolic pathways, or gene expression, depending on its interaction with cellular components.
Biological Effects: These interactions may result in changes in cell behavior, inhibition of pathogen growth, or modulation of immune responses.
類似化合物との比較
Benzodiazole Derivatives: Compounds like 2-methyl-1H-benzimidazole or 2-phenylbenzimidazole, sharing the benzodiazole core but differing in side chains and functional groups.
Pyrrolopyrrole Compounds: Molecules such as pyrrolo[3,4-b]pyrrole-5,6-dione, which share the pyrrolo structure but have different chemical environments and properties.
Unique Aspects:
Structural Uniqueness: The combination of benzodiazole and octahydropyrrolo[3,4-c]pyrrol cores in 1-{5-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one provides distinct chemical properties not found in simpler analogs.
Versatile Applications: Its unique structural features allow for diverse biological and chemical interactions, expanding its potential use in various research fields.
That's a comprehensive overview of this compound. Anything you'd like to add or delve deeper into?
特性
IUPAC Name |
1-[2-(1-propan-2-ylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-12(2)22-17-7-5-4-6-16(17)19-18(22)21-10-14-8-20(13(3)23)9-15(14)11-21/h4-7,12,14-15H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBLGBISKVQNTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6454058.png)
![3-[4-(5-fluoro-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperazine-1-carbonyl]benzonitrile](/img/structure/B6454062.png)
![2-{4-[6-(cyclopentyloxy)pyridine-3-carbonyl]piperazin-1-yl}-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6454075.png)
![1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6454084.png)
![2-{[2-(ethanesulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine](/img/structure/B6454089.png)
![2-{[2-(cyclopropanesulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine](/img/structure/B6454092.png)
![2-{4-[2-(2-chloro-6-fluorophenyl)acetyl]piperazin-1-yl}-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6454099.png)
![5-fluoro-2-[4-(3-fluoro-4-methoxybenzoyl)piperazin-1-yl]-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6454100.png)
![5-fluoro-6-methyl-2-(4-{2-[3-(trifluoromethyl)phenyl]acetyl}piperazin-1-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6454102.png)
![2-{[2-(ethanesulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-methylpyrimidine](/img/structure/B6454104.png)
![1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6454107.png)
![3-methyl-2-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B6454122.png)

![2-{4-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]piperazin-1-yl}-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6454151.png)
